molecular formula C12H17Cl2N B12098762 [(3,5-Dichlorophenyl)methyl](3-methylbutyl)amine

[(3,5-Dichlorophenyl)methyl](3-methylbutyl)amine

Katalognummer: B12098762
Molekulargewicht: 246.17 g/mol
InChI-Schlüssel: OQTPCFWSBRAFGR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3,5-Dichlorophenyl)methylamine is an organic compound with the molecular formula C₁₂H₁₇Cl₂N and a molecular weight of 246.18 g/mol . This compound is characterized by the presence of a dichlorophenyl group attached to a methylbutylamine moiety. It is primarily used in research and industrial applications.

Vorbereitungsmethoden

The synthesis of (3,5-Dichlorophenyl)methylamine typically involves the reaction of 3,5-dichlorobenzyl chloride with 3-methylbutylamine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction . The product is then purified using standard techniques such as recrystallization or column chromatography.

Analyse Chemischer Reaktionen

(3,5-Dichlorophenyl)methylamine undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

(3,5-Dichlorophenyl)methylamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Wirkmechanismus

The mechanism of action of (3,5-Dichlorophenyl)methylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Vergleich Mit ähnlichen Verbindungen

(3,5-Dichlorophenyl)methylamine can be compared with similar compounds such as (3,4-dichlorophenyl)methylamine. Both compounds have similar structures but differ in the position of the chlorine atoms on the phenyl ring. This difference can lead to variations in their chemical reactivity and biological activity .

Similar Compounds

  • (3,4-Dichlorophenyl)methylamine
  • (3,5-Dichlorophenyl)methylamine
  • (3,5-Dichlorophenyl)methylamine

Eigenschaften

Molekularformel

C12H17Cl2N

Molekulargewicht

246.17 g/mol

IUPAC-Name

N-[(3,5-dichlorophenyl)methyl]-3-methylbutan-1-amine

InChI

InChI=1S/C12H17Cl2N/c1-9(2)3-4-15-8-10-5-11(13)7-12(14)6-10/h5-7,9,15H,3-4,8H2,1-2H3

InChI-Schlüssel

OQTPCFWSBRAFGR-UHFFFAOYSA-N

Kanonische SMILES

CC(C)CCNCC1=CC(=CC(=C1)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.